REACTION_CXSMILES
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[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6](Cl)=[O:7])([O-:3])=[O:2].[NH2:13][C:14]1[S:15][C:16]([N+:19]([O-:21])=[O:20])=[CH:17][N:18]=1>N1C=CC=CC=1>[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([NH:13][C:14]1[S:15][C:16]([N+:19]([O-:21])=[O:20])=[CH:17][N:18]=1)=[O:7])([O-:3])=[O:2]
|
Name
|
|
Quantity
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18.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1
|
Name
|
|
Quantity
|
14.5 g
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Type
|
reactant
|
Smiles
|
NC=1SC(=CN1)[N+](=O)[O-]
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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[N+](=O)([O-])C1=C(C(=O)NC=2SC(=CN2)[N+](=O)[O-])C=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |